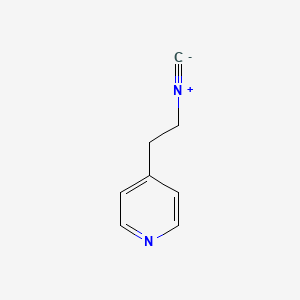

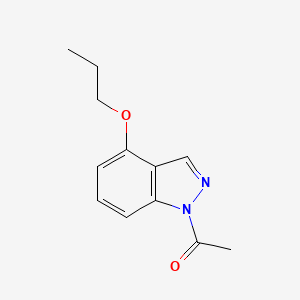

![molecular formula C16H24N2 B3043442 2-Benzyl-2,9-diazaspiro[5.5]undecane CAS No. 867006-13-1](/img/structure/B3043442.png)

2-Benzyl-2,9-diazaspiro[5.5]undecane

Übersicht

Beschreibung

Molecular Structure Analysis

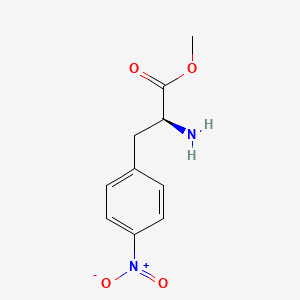

The molecular structure of 2-Benzyl-2,9-diazaspiro[5.5]undecane is represented by the SMILES stringc1ccc(cc1)CN2CCCC3(C2)CCNCC3 . The InChI representation is InChI=1S/C16H24N2/c1-2-5-15(6-3-1)13-18-12-4-7-16(14-18)8-10-17-11-9-16/h1-3,5-6,17H,4,7-14H2 . Physical And Chemical Properties Analysis

The empirical formula of this compound isC16H24N2 . It has a molecular weight of 317.30 . The compound is a solid at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Microwave-Assisted Solid-Phase Synthesis: The synthesis of 2,9-diazaspiro[5.5]undecanes, including 2-Benzyl-2,9-diazaspiro[5.5]undecane, has been achieved through microwave-assisted solid-phase synthesis. This process involves the annulation of primary amines with resin-bound bismesylates, facilitated by the development of α-methyl benzyl carbamate resin linker. This method allows for cleavage of heterocycles under mildly acidic conditions without contamination from linker-derived byproducts (Macleod et al., 2006).

Applications in Drug Discovery and Medicinal Chemistry

Potential for Treating Various Health Conditions

Diazaspirocycles, including this compound, have been discussed for their potential in treating conditions such as obesity, pain, and various disorders related to the immune system, cell signaling, cardiovascular health, and psychotic disorders. The review highlights the bioactivity and synthesis of these compounds, including those ring-fused with arenes and heteroarenes or containing a carbonyl group at position 2 (Blanco‐Ania et al., 2017).

Antihypertensive Properties

Research has shown that certain 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, closely related to this compound, demonstrate significant antihypertensive activity. These compounds, especially the 9-(2-indol-3-ylethyl) series, have shown potential in lowering blood pressure due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Photophysical Studies and Solvatochromic Analysis

- Photophysical Behavior and TDDFT Calculations: Studies have been conducted on the photophysical properties of diazaspiro compounds, including this compound. The solvent effect on these compounds' spectral properties has been investigated, revealing variations in Stokes shift with changes in solvent polarity. The solvatochromism of these compounds was analyzed, and their fluorescence quantum yield was found to vary in different solvents. Theoretical calculations using Time-Dependent Density Functional Theory (TDDFT) have been employed to better understand these effects (Aggarwal & Khurana, 2015).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 2-Benzyl-2,9-diazaspiro[5.5]undecane is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a type of neurotransmitter receptor that plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

This compound acts as a competitive antagonist at the GABAAR . This means it binds to the same site on the receptor as the natural ligand, GABA, but without activating the receptor. By doing so, it prevents GABA from binding and thus inhibits the receptor’s function.

Pharmacokinetics

The pharmacokinetic properties of 2-Benzyl-2,9-diazaspiro[5It is known that the compound has low cellular membrane permeability , which may affect its bioavailability and distribution within the body.

Eigenschaften

IUPAC Name |

2-benzyl-2,9-diazaspiro[5.5]undecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2/c1-2-5-15(6-3-1)13-18-12-4-7-16(14-18)8-10-17-11-9-16/h1-3,5-6,17H,4,7-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQMOZPPWNBFSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCNCC2)CN(C1)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl {[2-(4,6-dimethoxypyrimidine-2-yl)-1-benzothien-3-yl]oxy}acetate](/img/structure/B3043365.png)

![5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3043371.png)

![1,3-Di(adamantan-1-yl)-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B3043376.png)

![(R)-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide](/img/structure/B3043382.png)